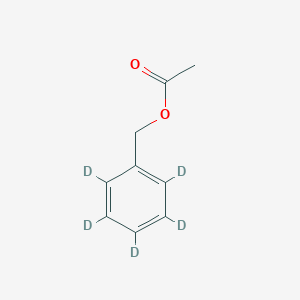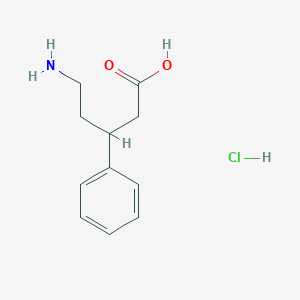
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride
Descripción general
Descripción
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, also known as 4-AM-3-PBA, is an amino acid derivative used in a wide variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-AM-3-PBA has been used to study the structure and function of various proteins, enzymes, and other molecules in the body. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Neuroscience Applications
Phenibut is utilized in neuroscience research for its effects on the gamma-aminobutyric acid (GABA) system, a key inhibitory neurotransmitter mechanism in the brain. It serves as a GABA mimetic at GABAB and, to some extent, GABAA receptors. Its influence on dopamine receptors and its antagonistic action against β-phenethylamine (PEA) underline its anxiolytic and nootropic effects. This broad spectrum of activity provides a basis for studying various neurological and psychiatric conditions, including anxiety, cognitive impairments, and mood disorders (Lapin, 2006).
Chemical Applications
In the realm of chemistry, 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride's role extends to the development of new compounds with potential industrial applications. For instance, its derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing its versatility beyond pharmaceutical uses. Such studies offer insights into its potential for creating materials resistant to degradation, useful in industrial pickling processes (Gupta et al., 2017).
Biotechnological Applications
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride has also found applications in biotechnology, particularly in the biosynthesis of 4-hydroxybutyrate and related polymers from methane. This innovative approach leverages engineered microbes to convert methane into valuable chemical precursors, demonstrating Phenibut's utility in sustainable chemical production and material science (Thu Ha Thi Nguyen & Lee, 2021).
Molecular and Cellular Biology
In molecular and cellular biology, its use as a chemical chaperone has been explored, particularly in the context of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). 4-Phenylbutyric acid, a derivative, has been shown to alleviate ER stress by aiding in the proper folding of proteins, which can be beneficial for treating diseases associated with protein misfolding and aggregation (Kolb et al., 2015).
Propiedades
IUPAC Name |
5-amino-3-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHJYQXTRZQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




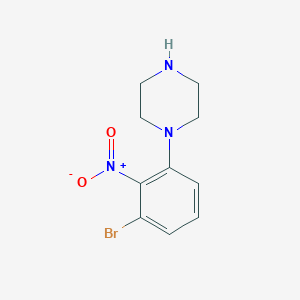
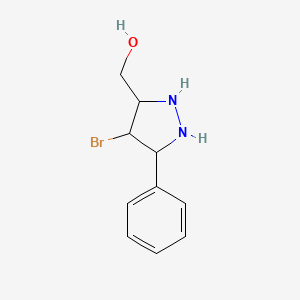
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)
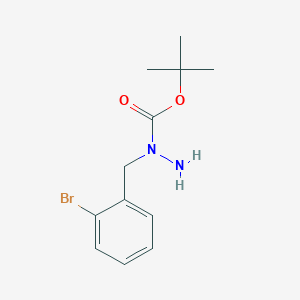
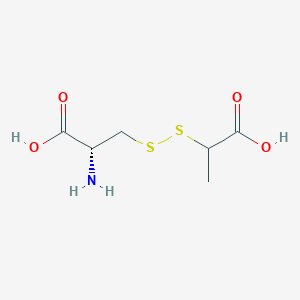
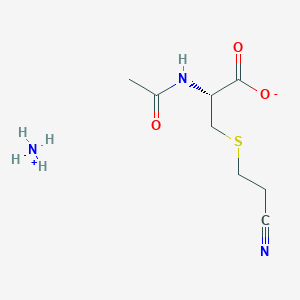
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)

